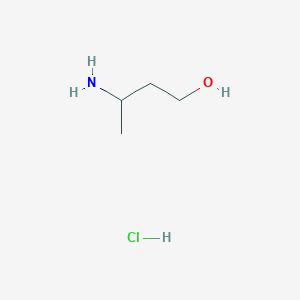
(2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the asymmetric synthesis using chiral auxiliaries or catalysts to introduce the chiral centers. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S)-3-(4-Fluorophenyl)-2-oxiranecarboxylic acid
- (2R,3S)-2-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
(2R,3S)-3-Amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H11ClFNO3 |
|---|---|
Peso molecular |
235.64 g/mol |
Nombre IUPAC |
(2R,3S)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14;/h1-4,7-8,12H,11H2,(H,13,14);1H/t7-,8+;/m0./s1 |
Clave InChI |
CNYHAXPYELEYRA-KZYPOYLOSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H]([C@H](C(=O)O)O)N)F.Cl |
SMILES canónico |
C1=CC(=CC=C1C(C(C(=O)O)O)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)

![tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15221892.png)

![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)



![3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221933.png)

![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)



